molecular formula C10H10N2O4 B1600924 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 85160-84-5

2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No. B1600924
CAS RN: 85160-84-5
M. Wt: 222.2 g/mol
InChI Key: YKXZRZGZJZYBBH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one, commonly referred to as 2,2-DNBO, is a synthetic organic compound with a wide range of applications in scientific research. It is a nitrogen-containing heterocyclic compound with a benzoxazinone ring system and a nitro group at the 6-position. It has a molecular weight of 225.21 g/mol and is soluble in chloroform and methanol. 2,2-DNBO is used in various laboratory experiments and scientific research applications due to its unique properties.

Scientific Research Applications

  • Photoisomerization and Thermal Reset of Nitro-Spiropyran and Merocyanine Molecules

    • Scientific Field : Physical Chemistry .
    • Application Summary : This research explores the chemical reaction of the photoisomerization and thermal reaction of the photochromic spiropyran molecule deposited on the atomic thin channel of a MoS2 field-effect transistor (FET) .
    • Methods of Application : The experiment involved depositing four monolayers of spiropyran molecules on the channel of a MoS2 FET. The researchers observed a clear shift of the threshold voltage in the drain-current vs gate-voltage plot with UV-light injection on the molecule, which was due to the change of the spiropyran molecule to merocyanine .
    • Results or Outcomes : A complete reset from merocyanine to spiropyran molecule was achieved by thermal annealing, while the injection of green light could revert the FET property to the original condition . The activation energies for the conversion of merocyanine to spiropyran molecules were estimated as 71 kJ/mol and 90 kJ/mol for the molecules attached directly to the substrate and those in the upper layer, respectively .
  • 2,3-Dimethyl-6-Nitro-2H-Indazole as an Intermediate of Pazopanib

    • Scientific Field : Pharmaceutical Chemistry .
    • Application Summary : 2,3-Dimethyl-6-Nitro-2H-Indazole is used as an advanced intermediate in the synthesis of Pazopanib, an antineoplastic agent .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcome of this application is the production of Pazopanib, a medication used to treat renal cell carcinoma and soft tissue sarcoma .
  • Photoisomerization and Thermal Reset of Nitro-Spiropyran and Merocyanine Molecules

    • Scientific Field : Physical Chemistry .
    • Application Summary : This research explores the chemical reaction of the photoisomerization and thermal reaction of the photochromic spiropyran molecule deposited on the atomic thin channel of a MoS2 field-effect transistor (FET) .
    • Methods of Application : The experiment involved depositing four monolayers of spiropyran molecules on the channel of a MoS2 FET. The researchers observed a clear shift of the threshold voltage in the drain-current vs gate-voltage plot with UV-light injection on the molecule, which was due to the change of the spiropyran molecule to merocyanine .
    • Results or Outcomes : A complete reset from merocyanine to spiropyran molecule was achieved by thermal annealing, while the injection of green light could revert the FET property to the original condition . The activation energies for the conversion of merocyanine to spiropyran molecules were estimated as 71 kJ/mol and 90 kJ/mol for the molecules attached directly to the substrate and those in the upper layer, respectively .
  • Recent Advances in the Synthesis of Imidazoles

    • Scientific Field : Organic & Biomolecular Chemistry .
    • Application Summary : The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcome of this application is the production of various substituted imidazoles, which are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

2,2-dimethyl-6-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-10(2)9(13)11-7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXZRZGZJZYBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443099
Record name 2,2-DIMETHYL-6-NITRO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one

CAS RN

85160-84-5
Record name 2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85160-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-DIMETHYL-6-NITRO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Bromo-N-(2-hydroxy-5-nitro-phenyl)-2-methyl-propionamide was mixed with K2CO3 in 20 mL of DMF and stirred overnight at 50° C. The reaction mixture was poured into ice water. The precipitate was collected by filtration and washed with H2O. The crude compound was recrystallized from EtOH.
Quantity
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20 mL
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[Compound]
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ice water
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2-Amino-4-nitrophenol (5 g), ethyl 2-bromo-2-methylpropanoate (5.77 mL, 1.2 eq.), and K2CO3 (6.7 g, 1.5 eq.) were suspended in DMF (50 ml). The reaction mixture was heated at 70° C. overnight. The mixture was then diluted with water (200 mL) and EtOAc (150 mL). The EtOAc layer was washed with water (2×150 mL) and evaporated. The residue was purified by Combiflash chromatography (EtOAc in hexanes=10-100%) to give 2,2-dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (3.45 g).
Quantity
5 g
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reactant
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5.77 mL
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6.7 g
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50 mL
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200 mL
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150 mL
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Synthesis routes and methods III

Procedure details

At room temperature, a solution of 2-amino-4-nitro-phenol (82.5 g, 0.54 mol) in DMF (660 ml) is treated with ethyl 2-bromoisobutyrate (160 ml, 1.07 mol) and KF (124.7 g, 2.15 mol), stirred at the same temperature for 1 h, warmed to 60° C., and stirred for 48 h. After pouring the mixture into H2O (3500 ml), the resulting precipitate is collected by filtration, and washed with H2O and Et2O for several times respectively to give 2,2-dimethyl-6-nitro-4H-benzo[1,4]oxazin-3-one (84.8 g, 71%) as yellow solid. Rf (hexane/EtOAc 2:1) 0.42. 1H-NMR (400 MHz, DMSO-d6) 1.48 (s), 7.16 (d, J=9.0), 6.42 (d, J=0.4), 8.00 (dd, J=9.0, 0.4). 13C-NMR (100 MHz, DMSO-d6) 167.7 (s), 147.5 (s), 142.0 (s), 128.0 (s), 119.2 (d), 117.3 (d), 110.3 (d), 78.9 (s), 23.7 (2q).
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
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reactant
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124.7 g
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660 mL
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3500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 2
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Reactant of Route 3
2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 4
2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 5
2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 6
2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one

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